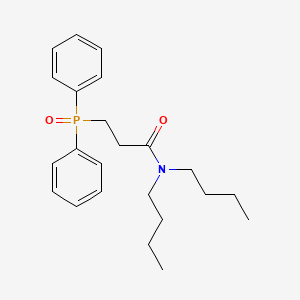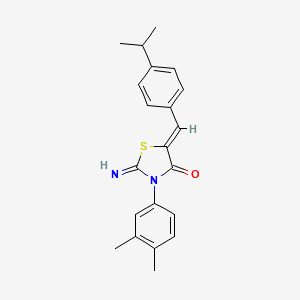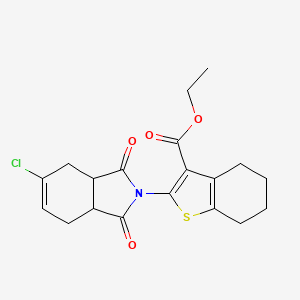![molecular formula C20H30N2O3S B5140710 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine](/img/structure/B5140710.png)
4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine, also known as ITM or ITM-301, is a synthetic compound that has been studied for its potential applications in scientific research.
作用机制
The exact mechanism of action of 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine is not fully understood, but it is thought to modulate the activity of certain neurotransmitters by binding to specific receptors in the brain. 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine has been shown to have a high affinity for dopamine and norepinephrine receptors, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine in lab experiments is its neuroprotective effects, which may make it useful in studying neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to interpret results.
未来方向
There are a number of potential future directions for research on 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine. One area of interest is its potential use in treating neurodegenerative diseases, such as Parkinson's disease. Another area of interest is its potential use in studying the role of neurotransmitters in the brain. Additionally, further research is needed to fully understand the mechanism of action of 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine and its potential applications in scientific research.
合成方法
The synthesis of 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine involves a series of chemical reactions starting with 4-methoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with thiomorpholine to form the thioester intermediate. The intermediate is then reacted with the piperidine derivative to form the final product, 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine.
科学研究应用
4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to modulate the activity of certain neurotransmitters, such as dopamine and norepinephrine. 4-{3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzoyl}thiomorpholine has also been studied for its potential use in treating neurodegenerative diseases, such as Parkinson's disease.
属性
IUPAC Name |
[4-methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3S/c1-15(2)21-8-6-17(7-9-21)25-19-14-16(4-5-18(19)24-3)20(23)22-10-12-26-13-11-22/h4-5,14-15,17H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUABUATUBMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)OC2=C(C=CC(=C2)C(=O)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Methoxy-3-(1-propan-2-ylpiperidin-4-yl)oxyphenyl]-thiomorpholin-4-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)

![ethyl 7-cyclopropyl-1-methyl-3-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140653.png)


![[4-oxo-5-(4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5140676.png)
![methyl 3-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5140699.png)
![N-{3-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide hydrobromide](/img/structure/B5140702.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5140706.png)



![5-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5140734.png)